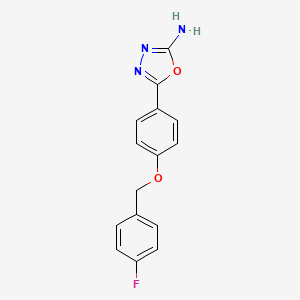

5-(4-((4-Fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine

Description

5-(4-((4-Fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-fluorobenzyloxy phenyl group at position 5 and an amine group at position 2. The 1,3,4-oxadiazole scaffold is widely studied for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The fluorobenzyloxy substituent enhances lipophilicity and may improve bioavailability by facilitating membrane penetration. This compound is synthesized via cyclization of semicarbazones using iodine and potassium carbonate in anhydrous dioxane, a method analogous to related derivatives .

Properties

Molecular Formula |

C15H12FN3O2 |

|---|---|

Molecular Weight |

285.27 g/mol |

IUPAC Name |

5-[4-[(4-fluorophenyl)methoxy]phenyl]-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C15H12FN3O2/c16-12-5-1-10(2-6-12)9-20-13-7-3-11(4-8-13)14-18-19-15(17)21-14/h1-8H,9H2,(H2,17,19) |

InChI Key |

CBUCKZAURDEHPF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)C3=NN=C(O3)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-((4-Fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine typically involves the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution reaction where a fluorobenzyl halide reacts with a phenolic compound to form the desired ether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-((4-Fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

5-(4-((4-Fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-((4-Fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s ability to bind to certain receptors or enzymes, thereby modulating their activity. The 1,3,4-oxadiazole ring can also participate in various chemical interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Key Observations :

- Electron-Withdrawing Groups : The pentafluorosulfanyl group in 7d enhances metabolic stability compared to the target compound’s fluorobenzyloxy group .

- Anticancer Activity : The trimethoxyphenyl derivative 4a shows significant growth inhibition, suggesting that methoxy groups synergize with the oxadiazole core for anticancer effects .

Heterocycle Variants

Key Observations :

- Thiadiazole vs. Oxadiazole : The thiadiazole variant () exhibits higher lipophilicity, which may improve blood-brain barrier penetration but reduce solubility .

- Hybrid Structures : Combining oxadiazole with thiazole () broadens pharmacological profiles, enabling multitarget mechanisms .

Structural and Conformational Analysis

- Dihedral Angles : The target compound’s oxadiazole ring forms dihedral angles of 15.64° and 55.84° with adjacent phenyl rings, similar to 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine . These angles influence molecular packing and hydrogen-bonding networks.

- Hydrogen Bonding : N–H···N interactions stabilize crystal structures in both the target compound and its methylphenyl analogue .

Pharmacokinetic and Drug-Likeness Profiles

- Lipinski’s Rule : All analogues in comply with Lipinski’s Rule of Five (molecular weight <500, logP <5), ensuring oral bioavailability .

- LogP Comparison :

- Target compound: Estimated logP ~2.8 (fluorobenzyloxy enhances lipophilicity).

- 7c (4-fluorophenyl): logP ~2.3.

- 7d (pentafluorosulfanyl): logP ~3.2 .

Biological Activity

5-(4-((4-Fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antiviral domains. The oxadiazole moiety is known for its diverse biological properties, making it a valuable scaffold for drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzyl alcohol with phenolic derivatives followed by cyclization to form the oxadiazole ring. This method allows for the modification of substituents to enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a series of compounds similar to this compound were evaluated for cytotoxic effects against various cancer cell lines. In particular:

- Cell Lines Tested : HT-1080 (fibrosarcoma), MCF-7 (breast cancer), A549 (lung cancer).

- Findings : Compounds demonstrated IC50 values ranging from 10 µM to 30 µM across different cell lines, indicating significant cytotoxicity. Notably, compounds with similar structures induced apoptosis through caspase activation and cell cycle arrest at the G2/M phase .

Antiviral Activity

The antiviral activity of oxadiazole derivatives has also been explored. Compounds were tested against SARS-CoV-2 and other viral strains:

- Results : While some compounds showed promising results in vitro, most exhibited EC50 values greater than 100 µM against SARS-CoV-2, indicating limited antiviral efficacy .

The mechanism through which this compound exerts its biological effects appears to involve:

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : Interruption of the cell cycle at critical checkpoints.

- Molecular Docking Studies : Suggest that these compounds interact with specific protein targets involved in cell proliferation and survival .

Case Study 1: Cytotoxicity Evaluation

In a study evaluating a series of oxadiazole derivatives, compound 5e showed marked growth inhibition in HT-1080 cells with an IC50 of 19.56 µM. The study utilized Annexin V staining and flow cytometry to confirm apoptosis induction via caspase activation .

Case Study 2: Antiviral Testing

Another investigation focused on the antiviral properties against SARS-CoV-2 revealed that while several derivatives exhibited low antiviral activity (EC50 > 100 µM), they provided insights into structural modifications that could enhance efficacy against viral pathogens .

Data Table: Biological Activity Summary

| Compound Name | Cell Line Tested | IC50 (µM) | EC50 (µM) | Mechanism |

|---|---|---|---|---|

| 5e | HT-1080 | 19.56 | >100 | Apoptosis induction |

| 5f | MCF-7 | 25.00 | >100 | Cell cycle arrest |

| 5g | A549 | 30.00 | >100 | Caspase activation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.